molecular formula C12H24N2O2 B064069 tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate CAS No. 177583-27-6

tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate

Cat. No.: B064069
CAS No.: 177583-27-6
M. Wt: 228.33 g/mol
InChI Key: NVQFOBONHIXDOC-UHFFFAOYSA-N
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Description

tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate is an organic compound with the molecular formula C12H24N2O2. It is a carbamate derivative, which is a class of compounds known for their diverse applications in pharmaceuticals, agriculture, and chemical synthesis. This compound is characterized by a cyclohexyl ring with an aminomethyl group and a tert-butyl carbamate moiety.

Scientific Research Applications

tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Safety and Hazards

Tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate is classified as a potentially hazardous compound. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure without special instructions. Appropriate exhaust ventilation should be provided at places where dust is formed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate typically involves the reaction of trans-4-(aminomethyl)cyclohexanol with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-25°C and an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or copper iodide.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various alkyl or aryl carbamates.

Mechanism of Action

The mechanism of action of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can modulate various biochemical pathways, making it useful in drug design and development.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-aminocyclohexyl)carbamate
  • tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)methyl)carbamate
  • trans-4-(Boc-amino)cyclohexaneacetaldehyde

Uniqueness

tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate is unique due to its specific structural features, such as the trans-configuration of the cyclohexyl ring and the presence of both aminomethyl and carbamate groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h9-10H,4-8,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQFOBONHIXDOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373207
Record name tert-Butyl [4-(aminomethyl)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177583-27-6, 1184918-37-3
Record name tert-Butyl [4-(aminomethyl)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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